

# Application Notes & Protocols for Agarose Gel Electrophoresis Using ML016

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## Compound of Interest

Compound Name: ML016

Cat. No.: B1663239

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## Introduction

Agarose gel electrophoresis is a fundamental technique used to separate macromolecules, primarily DNA and RNA, based on their size. This method employs a porous agarose gel matrix and an electric field to drive the negatively charged nucleic acid molecules towards a positive electrode. The migration speed is inversely proportional to the logarithm of the molecule's size, allowing for the effective separation of fragments of different lengths. **ML016** is a novel, high-sensitivity fluorescent nucleic acid stain designed for the visualization of DNA and RNA in agarose gels. Its proprietary formulation offers enhanced signal-to-noise ratio and photostability, making it an ideal choice for a wide range of applications, from routine screening to sensitive downstream analyses in drug development and molecular biology research.

These application notes provide a detailed protocol for the use of **ML016** in agarose gel electrophoresis for the separation and visualization of DNA fragments. The protocol outlines the preparation of the agarose gel, sample loading, electrophoresis, and visualization of nucleic acids.

## Experimental Protocols

### Materials and Reagents

- Agarose (electrophoresis grade)

- Running buffer: 1X TAE (Tris-acetate-EDTA) or 1X TBE (Tris-borate-EDTA) buffer
- **ML016** Nucleic Acid Stain (10,000X stock in DMSO)
- DNA samples
- 6X DNA loading dye
- DNA ladder (molecular weight marker)
- Deionized water (dH<sub>2</sub>O)
- Electrophoresis chamber and power supply
- Gel casting tray and combs
- Microwave oven or heating plate
- UV transilluminator or blue light documentation system
- Protective eyewear and gloves

## Preparation of 1% Agarose Gel (50 mL)

- Measure Reagents: Weigh 0.5 g of agarose powder and add it to a 250 mL Erlenmeyer flask.
- Add Buffer: Add 50 mL of 1X electrophoresis running buffer (TAE or TBE) to the flask.
- Dissolve Agarose: Heat the mixture in a microwave oven for 1-2 minutes, swirling the flask every 30 seconds, until the agarose is completely dissolved and the solution is clear.<sup>[1][2]</sup>
- Cool the Solution: Let the agarose solution cool down to approximately 50-60°C. This is crucial to prevent warping of the gel casting tray and to ensure the integrity of the **ML016** stain.
- Add **ML016** Stain: Add 5 µL of **ML016** (10,000X) to the molten agarose solution and swirl gently to mix. This corresponds to a final concentration of 1X.

- **Cast the Gel:** Place the gel casting tray on a level surface and insert the comb. Pour the molten agarose solution into the tray, ensuring there are no air bubbles.<sup>[2]</sup> If bubbles are present, they can be removed with a clean pipette tip.
- **Solidify the Gel:** Allow the gel to solidify at room temperature for 20-30 minutes. The gel will become opaque once it has solidified.

## Running the Agarose Gel

- **Assemble Electrophoresis Chamber:** Once the gel has solidified, carefully remove the comb. Place the gel casting tray containing the gel into the electrophoresis chamber.
- **Add Running Buffer:** Fill the electrophoresis chamber with 1X running buffer until the gel is completely submerged.
- **Prepare Samples:** Mix your DNA samples and DNA ladder with 6X loading dye in a 5:1 ratio (e.g., 5  $\mu$ L of DNA sample with 1  $\mu$ L of loading dye).
- **Load Samples:** Carefully load the prepared DNA samples and DNA ladder into the wells of the agarose gel.<sup>[3][4]</sup>
- **Run Electrophoresis:** Connect the electrophoresis chamber to the power supply, ensuring the electrodes are correctly oriented (DNA will migrate from the negative/black electrode to the positive/red electrode).<sup>[2]</sup> Apply a constant voltage of 80-120 V and run the gel for 30-60 minutes, or until the dye front has migrated approximately 75-80% of the gel length.<sup>[1][3]</sup>
- **Visualize DNA:** After electrophoresis is complete, turn off the power supply and carefully remove the gel from the chamber. Place the gel on a UV transilluminator or a blue light documentation system to visualize the DNA bands stained with **ML016**.

## Data Presentation

The following tables provide a summary of recommended parameters and concentrations for successful agarose gel electrophoresis using **ML016**.

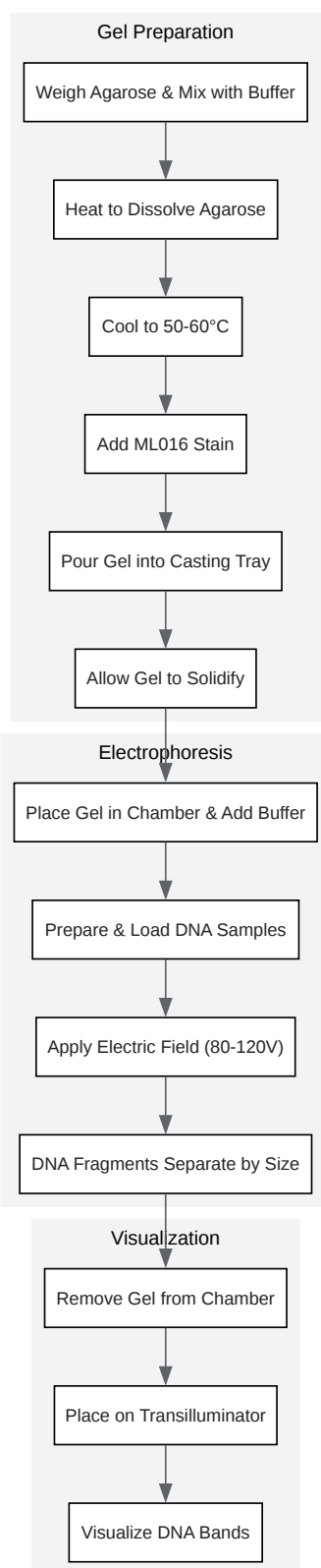
Table 1: Recommended Agarose Gel Percentages for DNA Fragment Separation

Agarose Gel Percentage (%)	Recommended DNA Fragment Size Range (bp)
0.8	1,000 - 30,000
1.0	500 - 10,000
1.2	400 - 7,000
1.5	200 - 3,000
2.0	50 - 2,000

Table 2: Quantitative Parameters for Gel Preparation and Electrophoresis

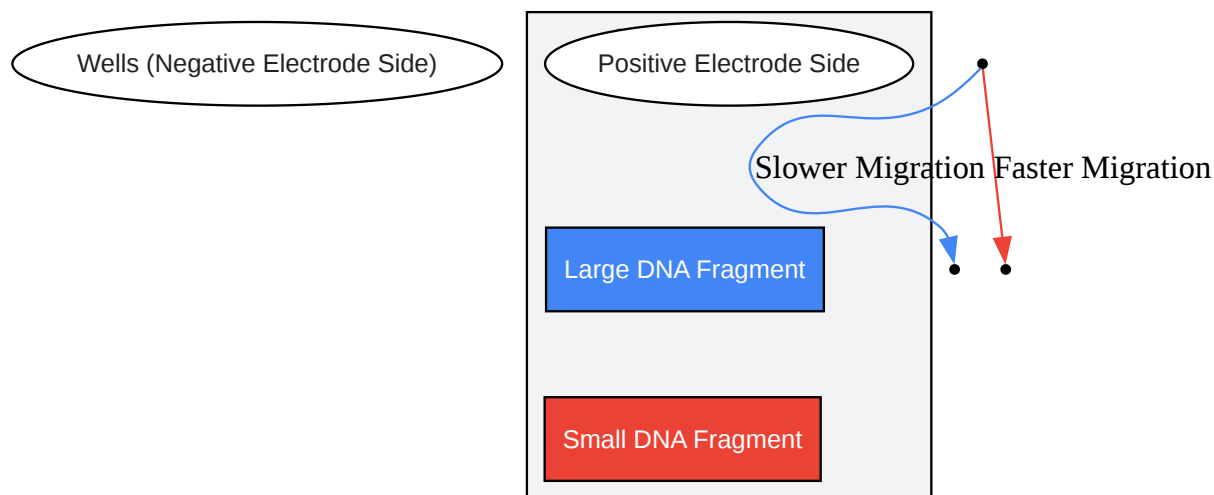
Parameter	Value	Unit	Notes
Agarose (for 1% gel)	0.5	g	For a 50 mL gel
Running Buffer Volume	50	mL	For gel preparation
ML016 (10,000X) Volume	5	μL	For a 50 mL gel
DNA Sample Volume	1 - 10	μL	
6X Loading Dye Volume	1/5th of sample volume	μL	
Electrophoresis Voltage	80 - 120	V	
Run Time	30 - 60	min	

## Visualizations



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Caption: Workflow for Agarose Gel Electrophoresis using **ML016**.



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Caption: Principle of DNA Separation by Size in Agarose Gel.

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